
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications. This compound is known for its reactivity due to the presence of both chloro and ketone functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-3-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours, followed by quenching with ice and hydrochloric acid to neutralize the catalyst and isolate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
化学反应分析
Types of Reactions
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the reducing agent.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 2-chloro-1-(2-chloro-3-methylphenyl)ethanol.
Oxidation: Results in carboxylic acids or other oxidized products.
科学研究应用
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with biological molecules through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions with biomolecules, while the ketone group can form covalent bonds with nucleophilic sites in proteins and enzymes. This compound has been found to inhibit pyruvate dehydrogenase (PDH) by binding to its active site, thereby preventing glucose oxidation .
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Another chlorinated acetophenone derivative with similar reactivity but different substitution pattern on the aromatic ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: A related compound with an additional chloro group and an alcohol functional group.
2-Chloro-1-(4-methylphenyl)-1-propanone: A structurally similar compound used as an intermediate in the synthesis of various chemicals .
Uniqueness
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3 |
InChI 键 |
UNOURDKLECDCDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




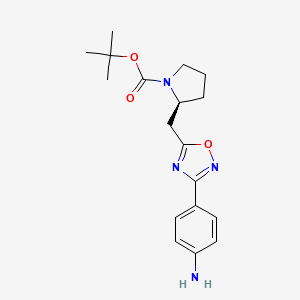
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

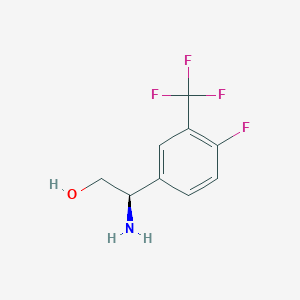

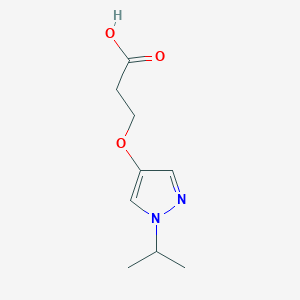
![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)

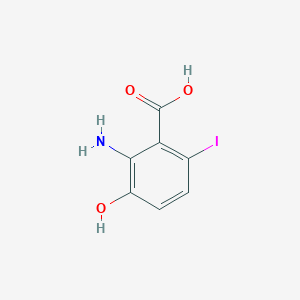
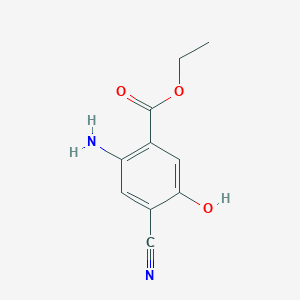
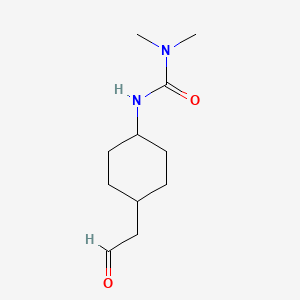
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
